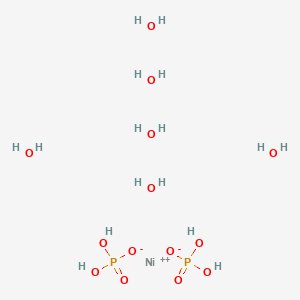
Nickel(cento) phosphinate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(cento) phosphinate hexahydrate is a coordination compound that features nickel ions coordinated with phosphinate ligands and water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(cento) phosphinate hexahydrate can be synthesized through various methods. One common approach involves the reaction of nickel salts, such as nickel nitrate hexahydrate, with phosphinic acid or its derivatives under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using nickel salts and phosphinic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Nickel(cento) phosphinate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) phosphinate compounds, while reduction can produce nickel(I) species .
Scientific Research Applications
Nickel(cento) phosphinate hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel(cento) phosphinate hexahydrate exerts its effects involves coordination chemistry principles. The nickel ions in the compound can interact with various substrates, facilitating catalytic reactions. The phosphinate ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. Molecular targets and pathways involved include metal-ligand coordination and electron transfer processes .
Comparison with Similar Compounds
Nickel(cento) phosphinate hexahydrate can be compared with other similar compounds, such as:
Nickel(II) phosphinate: Similar in structure but differs in hydration state and reactivity.
Nickel(II) phosphonate: Contains phosphonate ligands instead of phosphinate, leading to different chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which influence its reactivity and stability. This makes it particularly suitable for applications requiring precise control over catalytic activity and material properties .
Properties
Molecular Formula |
H16NiO14P2 |
|---|---|
Molecular Weight |
360.76 g/mol |
IUPAC Name |
dihydrogen phosphate;nickel(2+);hexahydrate |
InChI |
InChI=1S/Ni.2H3O4P.6H2O/c;2*1-5(2,3)4;;;;;;/h;2*(H3,1,2,3,4);6*1H2/q+2;;;;;;;;/p-2 |
InChI Key |
DOFILFTZFHUOSW-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


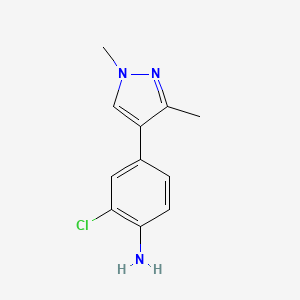
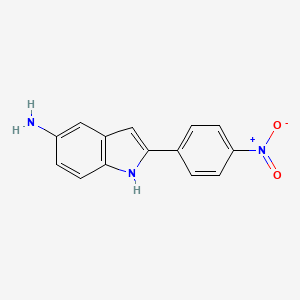
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
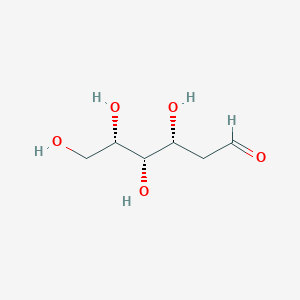

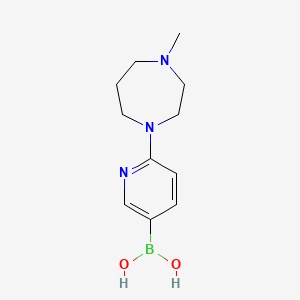
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
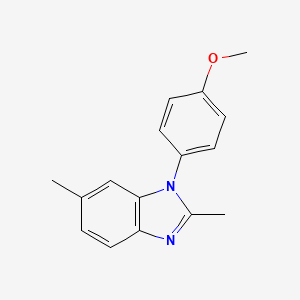

![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
